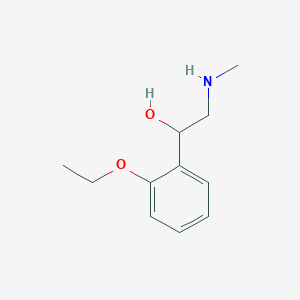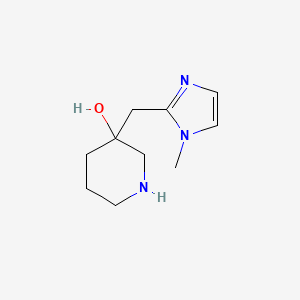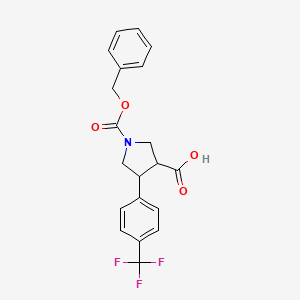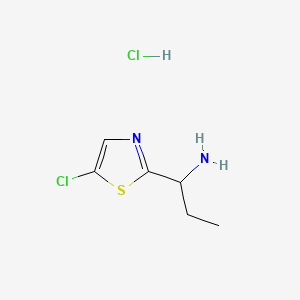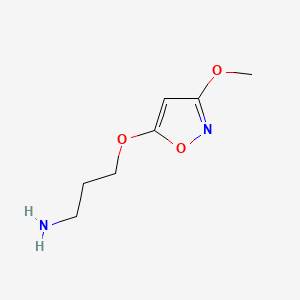
3-((3-Methoxyisoxazol-5-YL)oxy)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-methoxy-1,2-oxazol-5-yl)oxy]propan-1-amine is a chemical compound that features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-methoxy-1,2-oxazol-5-yl)oxy]propan-1-amine typically involves the reaction of 3-methoxy-1,2-oxazole with a suitable amine precursor. One common method involves the nucleophilic substitution reaction where the oxazole derivative reacts with 3-chloropropan-1-amine under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(3-methoxy-1,2-oxazol-5-yl)oxy]propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxazole ring can be reduced under hydrogenation conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically employed.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: 3-[(3-hydroxy-1,2-oxazol-5-yl)oxy]propan-1-amine.
Reduction: 3-[(3-methoxy-1,2-oxazolidin-5-yl)oxy]propan-1-amine.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
3-[(3-methoxy-1,2-oxazol-5-yl)oxy]propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3-methoxy-1,2-oxazol-5-yl)oxy]propan-1-amine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The oxazole ring is known to be a pharmacophore, contributing to the compound’s bioactivity by binding to active sites of target proteins .
Comparison with Similar Compounds
Similar Compounds
(3-methoxy-1,2-oxazol-5-yl)methanamine: Similar structure but lacks the propan-1-amine moiety.
3-Amino-5-methylisoxazole: Contains an isoxazole ring instead of an oxazole ring.
Uniqueness
3-[(3-methoxy-1,2-oxazol-5-yl)oxy]propan-1-amine is unique due to the presence of both the oxazole ring and the propan-1-amine moiety, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C7H12N2O3 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
3-[(3-methoxy-1,2-oxazol-5-yl)oxy]propan-1-amine |
InChI |
InChI=1S/C7H12N2O3/c1-10-6-5-7(12-9-6)11-4-2-3-8/h5H,2-4,8H2,1H3 |
InChI Key |
UANIXFJBWHPAJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC(=C1)OCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


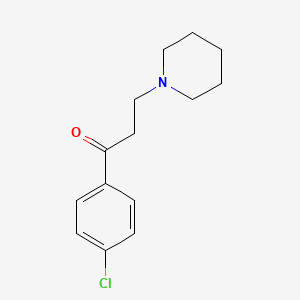

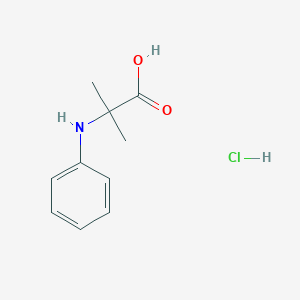
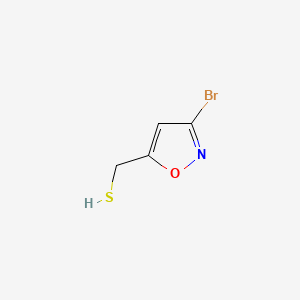
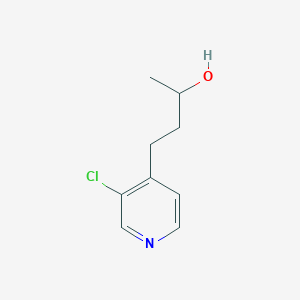
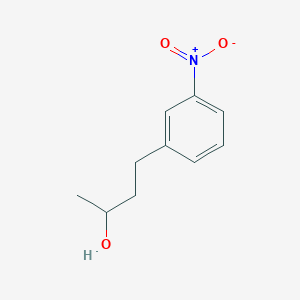
![2-(2,2-Dimethylpropyl)-8-ethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15323644.png)


